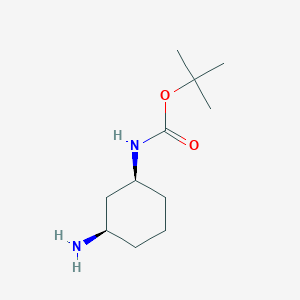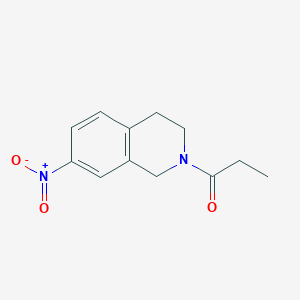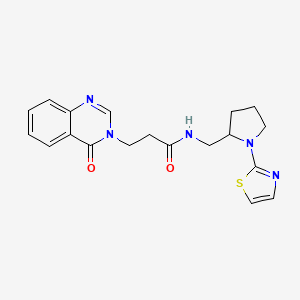
3-(4-oxoquinazolin-3(4H)-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-oxoquinazolin-3(4H)-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide is a complex organic compound that features a quinazolinone and a thiazole ring. The compound is noteworthy for its potential application in various scientific fields, including medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 3-(4-oxoquinazolin-3(4H)-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide typically involves multi-step organic synthesis. Key steps may include:
Formation of the Quinazolinone Moiety: : This may be achieved through the cyclization of an appropriate anthranilic acid derivative.
Attachment of the Thiazole Ring: : Introduce the thiazole moiety via a condensation reaction with a suitable thioamide precursor.
Formation of the Final Product: : A coupling reaction, often using reagents like EDC or DCC, to link the thiazole-containing pyrrolidine with the quinazolinone moiety.
Industrial Production Methods
Industrial production would likely involve scalable versions of the above reactions, with optimizations for yield, purity, and cost-effectiveness. Catalysts and reaction conditions might be tailored for large-scale synthesis.
化学反応の分析
Types of Reactions
Oxidation: : The compound might undergo oxidation at specific sites, especially on the pyrrolidine or thiazole rings.
Reduction: : Reduction reactions could be used to modify specific functionalities, such as converting carbonyl groups to alcohols.
Substitution: : Electrophilic and nucleophilic substitution reactions could occur, particularly at positions on the quinazolinone or thiazole rings.
Common Reagents and Conditions
Oxidation: : Agents like KMnO₄ or CrO₃.
Reduction: : NaBH₄ or LiAlH₄.
Substitution: : Reagents such as halides or alkylating agents under various conditions (acidic, basic, or neutral).
Major Products
Depending on the reactions, the products might include derivatives with modified functionalities like hydroxyl, alkyl, or other substituted groups.
科学的研究の応用
Chemistry
The compound can serve as an intermediate in the synthesis of more complex molecules. It might also be used to study reaction mechanisms involving heterocyclic compounds.
Biology
Medicine
Research into its pharmaceutical properties might reveal potential as a drug candidate, given its unique structure that could interact with biological targets.
Industry
Possible uses in the development of novel materials or as a starting material for other industrial chemicals.
作用機序
The exact mechanism of action would depend on the specific biological target. Generally, the compound could interact with enzymes, receptors, or other proteins, affecting their function. For instance, it might inhibit an enzyme by binding to its active site or modulate receptor activity by serving as an agonist or antagonist.
類似化合物との比較
Similar Compounds
3-(4-oxoquinazolin-3(4H)-yl)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)propanamide
3-(4-oxoquinazolin-3(4H)-yl)-N-((1-(thiazol-2-yl)morpholin-2-yl)methyl)propanamide
3-(4-oxoquinazolin-3(4H)-yl)-N-((1-(imidazol-2-yl)pyrrolidin-2-yl)methyl)propanamide
Uniqueness
What sets 3-(4-oxoquinazolin-3(4H)-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide apart is the combination of its quinazolinone and thiazole rings. These structures can endow the compound with unique chemical and biological properties, potentially offering advantages in stability, reactivity, or biological activity over similar compounds.
特性
IUPAC Name |
3-(4-oxoquinazolin-3-yl)-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c25-17(21-12-14-4-3-9-24(14)19-20-8-11-27-19)7-10-23-13-22-16-6-2-1-5-15(16)18(23)26/h1-2,5-6,8,11,13-14H,3-4,7,9-10,12H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZWCLJZDWUXCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CS2)CNC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

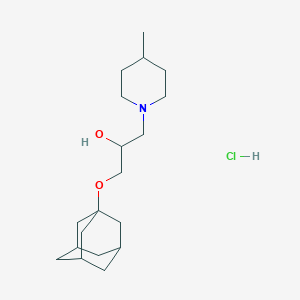
![N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2523750.png)
![2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-[4-(methylsulfanyl)phenyl]acetamide](/img/structure/B2523751.png)
![N-(1-Cyanocyclopentyl)-2-[[11-(4-ethoxyphenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]acetamide](/img/structure/B2523752.png)
![2-{[1-(1,3-BENZOTHIAZOLE-2-CARBONYL)AZETIDIN-3-YL]OXY}-4-METHOXY-1,3-BENZOTHIAZOLE](/img/structure/B2523753.png)
![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-cyclohexylcarbamate](/img/structure/B2523754.png)
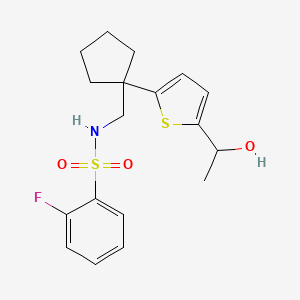
![N-[2-(morpholin-4-yl)ethyl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2523757.png)

![5-Chloro-6-[[4-(3-cyclopropyl-6-oxopyridazin-1-yl)cyclohexyl]amino]pyridine-3-carbonitrile](/img/structure/B2523762.png)
